3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a useful research compound. Its molecular formula is C14H7F4N3O2 and its molecular weight is 325.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The specific targets can vary depending on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of 1,2,4-oxadiazoles can also vary widely. They often work by interacting with a specific protein or enzyme in the target organism, disrupting its normal function .
Biochemical Pathways
The affected pathways depend on the specific target of the compound. For example, if the compound targets a bacterial enzyme, it could disrupt the bacteria’s ability to synthesize essential proteins, leading to its death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-oxadiazoles can be influenced by various factors, including the compound’s structure and the presence of functional groups . Oxadiazoles possess hydrogen bond acceptor properties, which can influence their pharmacokinetic properties .
Result of Action
The result of the compound’s action would depend on its specific mode of action and target. For example, if the compound is an antibacterial agent, the result might be the death of the bacteria .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound interacts with enzymes such as kinases and proteases, altering their activity and leading to changes in cellular signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . This inhibition can result in the activation or suppression of various signaling pathways, ultimately affecting gene expression and cellular function. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of specific enzymes can lead to changes in metabolic pathways, affecting the production and utilization of key metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-1-2-9(10(6-8)14(16,17)18)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELAKMYJBOEJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.